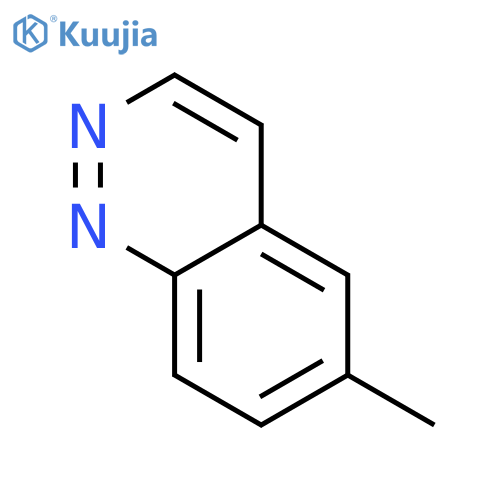Cas no 318276-69-6 (6-Methylcinnoline)

6-Methylcinnoline 化学的及び物理的性質
名前と識別子
-
- 6-Methylcinnoline
- Cinnoline,6-methyl
- 318276-69-6
- A911978
- AMY13887
- SCHEMBL2616767
- DTXSID20694849
- FT-0725511
- AKOS006318329
- SCHEMBL21401297
- 6-Methylcinnoline,
-
- MDL: MFCD11558939
- インチ: InChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3
- InChIKey: CJNZAPGGKOQHQV-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=CC=NN=C2C=C1
計算された属性
- せいみつぶんしりょう: 144.06900
- どういたいしつりょう: 144.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 25.8A^2
じっけんとくせい
- 密度みつど: 1.141
- ふってん: 280.5°C at 760 mmHg
- フラッシュポイント: 127.1 °C
- 屈折率: 1.633
- PSA: 25.78000
- LogP: 1.93820
6-Methylcinnoline セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
6-Methylcinnoline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methylcinnoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A764457-1g |
6-Methylcinnoline |
318276-69-6 | 95+% | 1g |
$246.0 | 2024-07-19 | |
| Alichem | A449042400-1g |
6-Methylcinnoline |
318276-69-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM131857-1g |
6-methylcinnoline |
318276-69-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM131857-1g |
6-methylcinnoline |
318276-69-6 | 95% | 1g |
$282 | 2021-08-05 |
6-Methylcinnoline 関連文献
-
1. Index of subjects, 1949
-
2. 552. A new cinnoline synthesis. Part I. Cyclisation of mesoxalyl chloride phenylhydrazones to give substituted 4-hydroxycinnoline-3-carboxylic acidsH. J. Barber,K. Washbourn,W. R. Wragg,E. Lunt J. Chem. Soc. 1961 2828
-
3. 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnolineJ. M. Hearn,R. A. Morton,J. C. E. Simpson J. Chem. Soc. 1951 3318
6-Methylcinnolineに関する追加情報
Recent Advances in the Study of 6-Methylcinnoline (CAS: 318276-69-6)
6-Methylcinnoline (CAS: 318276-69-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its synthesis, biological activity, and mechanisms of action, providing valuable insights for drug development. This research brief aims to summarize the latest findings related to 6-Methylcinnoline, focusing on its chemical properties, pharmacological effects, and potential clinical applications.
One of the key areas of interest in recent research has been the synthesis and optimization of 6-Methylcinnoline derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route for 6-Methylcinnoline, achieving higher yields and purity compared to traditional methods. The researchers utilized a palladium-catalyzed cross-coupling reaction, which not only improved efficiency but also reduced the environmental impact of the synthesis process. These advancements are critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
In terms of biological activity, 6-Methylcinnoline has shown promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A recent in vitro study highlighted its ability to selectively target cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The compound exhibited a 50% inhibitory concentration (IC50) of 0.8 µM, which is comparable to some commercially available COX-2 inhibitors. These findings suggest that 6-Methylcinnoline could serve as a lead compound for developing new anti-inflammatory drugs with potentially fewer side effects.
Another significant development is the exploration of 6-Methylcinnoline's anticancer properties. Research conducted at a leading oncology institute revealed that the compound induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies indicated that 6-Methylcinnoline activates the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. These results were further validated in xenograft mouse models, where the compound demonstrated tumor growth inhibition without significant toxicity to healthy tissues. Such findings underscore its potential as a candidate for targeted cancer therapy.
Despite these promising results, challenges remain in the development of 6-Methylcinnoline-based therapeutics. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. Recent efforts have focused on structural modifications to enhance its solubility and half-life in vivo. For instance, the introduction of hydrophilic substituents has shown to improve oral absorption in preclinical models. Additionally, formulation strategies such as nanoparticle encapsulation are being investigated to overcome these limitations and optimize drug delivery.
In conclusion, 6-Methylcinnoline (CAS: 318276-69-6) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, biological evaluation, and formulation have paved the way for further exploration of its therapeutic applications. Ongoing research aims to address the remaining challenges and translate these findings into clinically viable treatments. As the field progresses, 6-Methylcinnoline may emerge as a key player in the development of next-generation anti-inflammatory and anticancer agents.
318276-69-6 (6-Methylcinnoline) 関連製品
- 698-24-8(6-Methyl-1H-indazole)
- 1776-37-0(5-Methyl-1H-indazole)
- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)
- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)
- 1017662-79-1(N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 921996-79-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide)
- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)
- 61394-51-2(4-Nitroindolin-2-one)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
